molecular formula C20H22N2O4 B2716472 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 941871-00-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2716472
CAS No.: 941871-00-7
M. Wt: 354.406
InChI Key: WSVPWHFVMWCHTN-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core fused with an acetyl group and a 4-methoxyphenoxyacetamide side chain. Its molecular formula is C₂₂H₂₃N₂O₄ (molecular weight: 385.43 g/mol).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(23)22-11-3-4-15-12-16(5-10-19(15)22)21-20(24)13-26-18-8-6-17(25-2)7-9-18/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPWHFVMWCHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a compound belonging to the class of tetrahydroquinoline derivatives. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a tetrahydroquinoline core with an acetyl group and a methoxyphenoxy acetamide moiety. The synthesis typically involves:

  • Formation of Tetrahydroquinoline Core : Achieved via the Povarov reaction involving an aniline derivative and an aldehyde.
  • Acetylation : The core is acetylated using acetic anhydride.
  • Amide Formation : The final step involves coupling with 4-methoxyphenol in the presence of coupling agents like EDCI.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, particularly those related to NF-κB transcriptional activity.
  • Receptor Binding : The compound can bind to specific receptors, modulating their activity and potentially influencing cellular signaling pathways.

In Vitro Studies

Research indicates that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A series of tetrahydroquinoline derivatives were evaluated for their ability to inhibit LPS-induced NF-κB transcriptional activity. One derivative showed an IC50 value of 0.70±0.071μM0.70\pm 0.071\,\mu M, demonstrating potent inhibition compared to standard compounds .
  • Cytotoxic assays against human cancer cell lines such as NCI-H23 and MDA-MB-231 revealed that certain derivatives exhibited enhanced cytotoxicity, with GI50 values ranging from 1.44μM1.44\,\mu M to 3.49μM3.49\,\mu M .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study synthesized various derivatives of tetrahydroquinoline and tested them against several human cancer cell lines. The results indicated that modifications at specific positions on the phenyl ring significantly impacted cytotoxicity .
    • Table 1 summarizes the GI50 values for selected compounds against different cancer cell lines:
    CompoundCell LineGI50 (μM\mu M)
    4aNCI-H232.23 ± 0.455
    5eMDA-MB-2313.49 ± 0.999
    6gPC-30.70 ± 0.071
  • Anti-inflammatory Activity :
    • Compounds similar to this compound have been shown to reduce inflammation by inhibiting NF-κB pathways in vitro .

Comparative Analysis with Other Compounds

This compound can be compared with other quinoline derivatives known for their biological activities:

Compound NameActivity TypeNotable Features
QuinineAntimalarialTraditional use in malaria treatment
ChloroquineAntimalarialKnown for its immunomodulatory effects
I-BET726BET inhibitorPotent against neuroblastoma cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, focusing on substituents, core modifications, and reported bioactivity:

Compound Name Core Structure Substituents Reported Bioactivity Key References
Target Compound 1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl 4-methoxyphenoxy Hypothesized auxin-like activity (inferred from structural similarity)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide (BG02641) Same as target 2,4-dichlorophenoxy Enhanced electrophilicity; potential herbicide activity
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Triazolyl 4-chloro-2-methylphenoxy Synthetic auxin agonist; root growth inhibition in plants
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) Pyridinyl 2,4-dichlorophenoxy Herbicidal activity via auxin receptor interaction
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-methoxyphenyl Antibacterial/antifungal applications
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Quinoxaline-pyrimidine 4-chlorophenyl, thiopyrimidine Antimicrobial activity (Gram-positive bacteria)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • Chloro vs. Methoxy Groups: Chlorinated phenoxy groups (e.g., in BG02641 and Compound 533) enhance electrophilicity and receptor binding in auxin-like herbicides but reduce solubility. In contrast, the 4-methoxy group in the target compound may improve solubility while maintaining moderate bioactivity .
  • Core Modifications: Tetrahydroquinoline vs. Benzothiazole: The tetrahydroquinoline core (target compound) offers conformational stability, whereas benzothiazole derivatives (e.g., EP3348550A1 compounds) exhibit stronger π-stacking but higher metabolic instability . Pyridinyl/Triazolyl Moieties: WH7’s triazolyl group enables hydrogen bonding with auxin receptors, while pyridinyl groups (Compound 533) enhance lipophilicity and membrane penetration .

Data Table: Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound BG02641 WH7 Compound 533
Molecular Weight (g/mol) 385.43 393.26 327.75 365.22
LogP 3.2 (estimated) 4.1 2.8 3.9
Water Solubility Moderate Low High Low
Bioactivity (Auxin-like) Moderate High High High

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